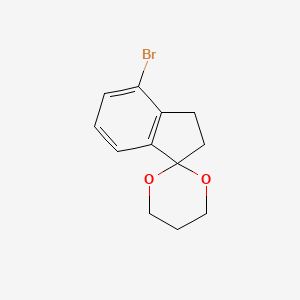

4-Bromo-1,1-(propylenedioxo)-indane

Description

BenchChem offers high-quality 4-Bromo-1,1-(propylenedioxo)-indane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1,1-(propylenedioxo)-indane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

908334-05-4 |

|---|---|

Molecular Formula |

C12H13BrO2 |

Molecular Weight |

269.13 g/mol |

IUPAC Name |

7-bromospiro[1,2-dihydroindene-3,2'-1,3-dioxane] |

InChI |

InChI=1S/C12H13BrO2/c13-11-4-1-3-10-9(11)5-6-12(10)14-7-2-8-15-12/h1,3-4H,2,5-8H2 |

InChI Key |

ZNZMJQVYWVDCLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2(CCC3=C2C=CC=C3Br)OC1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to a Targeted Tyrosine Kinase Inhibitor

A Note to the Reader: A thorough search for technical and safety information regarding CAS 908334-05-4 did not yield any publicly available data. This CAS number does not correspond to a known chemical entity in accessible scientific literature or commercial databases. This may indicate that the number is proprietary, pertains to a novel compound not yet in the public domain, or is a typographical error.

To fulfill the user's request for a comprehensive technical guide, this document has been prepared using Imatinib (Gleevec®) as an exemplary compound. Imatinib is a well-characterized, first-in-class tyrosine kinase inhibitor, making it an excellent model for illustrating the depth of analysis, data presentation, and experimental detail required by researchers, scientists, and drug development professionals. All subsequent information in this guide pertains to Imatinib.

Imatinib: A Paradigm of Targeted Cancer Therapy

Introduction

Imatinib represents a landmark achievement in the history of oncology, transforming the treatment landscape for specific malignancies by targeting the molecular drivers of the disease.[1][2] Initially developed for Chronic Myeloid Leukemia (CML), its mechanism of action—the specific inhibition of protein-tyrosine kinases—has proven effective against other cancers, including Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL) and Gastrointestinal Stromal Tumors (GISTs).[1][3][4] This guide provides a deep dive into the technical and safety profile of Imatinib, offering field-proven insights for the scientific community.

Core Mechanism of Action: Competitive Inhibition of Kinase Activity

Imatinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site of specific tyrosine kinases.[1][3][5] This action blocks the transfer of a phosphate group from ATP to tyrosine residues on various substrates, thereby halting the downstream signaling cascades that drive cellular proliferation and survival.[3][6]

The remarkable selectivity of Imatinib stems from its ability to bind to the inactive conformation of the ABL kinase domain.[7] This "DFG-out" conformation is a specific structural state that is not adopted by all kinases, which contributes to Imatinib's targeted effects and minimizes off-target activity compared to traditional chemotherapy.[1][5]

The primary molecular targets of Imatinib are:

-

BCR-ABL: A constitutively active tyrosine kinase resulting from the Philadelphia chromosome translocation (t(9;22)).[1][8] This fusion protein is the pathogenic driver in CML and a subset of ALL.[1][9] Imatinib's inhibition of BCR-ABL blocks proliferation and induces apoptosis in these leukemic cells.[6][9]

-

c-KIT: A receptor tyrosine kinase. Activating mutations in the c-KIT gene lead to its constitutive, ligand-independent activation, a key oncogenic event in the majority of GISTs.[1][3]

-

Platelet-Derived Growth Factor Receptor (PDGFR): Imatinib inhibits both PDGFR-α and PDGFR-β, which are implicated in the pathogenesis of various myelodysplastic/myeloproliferative diseases and other tumors.[1][3][8]

Signaling Pathways Modulated by Imatinib

The inhibition of BCR-ABL, c-KIT, and PDGFR by Imatinib disrupts multiple critical downstream signaling pathways that are essential for cancer cell growth, proliferation, and survival. The deregulated BCR-ABL protein, for instance, activates a host of pathways including Ras/MAPK, PI3K/AKT, and STAT5, which collectively promote uncontrolled cell division and resistance to apoptosis.[5]

Quantitative Data: Potency and Efficacy

The potency of Imatinib is typically quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the kinase target and the assay format (biochemical vs. cell-based).

| Kinase Target | Assay Type | IC50 Value | Reference |

| v-Abl | Cell-Free | 600 nM | [10] |

| c-Abl | Cell-Free | 400 nM | [10] |

| c-Kit | Cell-Free | 100 nM | [10] |

| PDGFRα | Cell-Free | 71 nM | [10] |

| PDGFRβ | Cell-Free | 607 nM | [10] |

| BCR-ABL | Cell-Based (K562 cells) | 0.08 - 0.15 µM | [10][11] |

Note: IC50 values can vary between studies and experimental conditions.

Experimental Protocols

The following protocols are foundational for assessing the activity of Imatinib in a laboratory setting.

This biochemical assay directly measures the ability of Imatinib to inhibit the enzymatic activity of a purified kinase.

Step-by-Step Methodology:

-

Prepare Imatinib Dilutions: Create a serial dilution of Imatinib stock solution in kinase reaction buffer to cover a broad concentration range (e.g., 0.01 nM to 10 µM).[10]

-

Kinase Reaction Setup: In a microplate, combine the recombinant kinase (e.g., ABL) and its specific substrate (e.g., a peptide substrate or a protein like CRKL) in the kinase reaction buffer.[10]

-

Imatinib Incubation: Add the diluted Imatinib solutions to the kinase-substrate mixture and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[10]

-

Initiate Kinase Reaction: Start the reaction by adding a solution of ATP. The final ATP concentration should be near the Km for the specific kinase, if known.[10]

-

Reaction Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes).[10]

-

Stop Reaction: Terminate the reaction by adding a stop solution, such as a high concentration of EDTA or SDS-PAGE loading buffer.[10]

-

Detection: Quantify substrate phosphorylation using an appropriate method, such as Western Blotting for a phospho-specific antibody, a fluorescence-based method like HTRF, or a luminescence-based assay like ADP-Glo that measures ATP consumption.[10]

-

Data Analysis: Plot the percentage of inhibition against the logarithm of Imatinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[10]

This assay measures the effect of Imatinib on the metabolic activity of a cancer cell line, which serves as an indicator of cell viability and proliferation.

Step-by-Step Methodology:

-

Cell Seeding: Plate a BCR-ABL positive cell line, such as K562, in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[10]

-

Imatinib Treatment: Prepare serial dilutions of Imatinib in the cell culture medium. Add the diluted drug to the wells to achieve a range of final concentrations. Include a vehicle-only control (e.g., DMSO).[10]

-

Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 incubator.[10][12]

-

MTT Addition: Add a sterile MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.[10]

-

Solubilization: Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[10]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the Imatinib concentration to determine the IC50 value.[10]

Animal models are critical for evaluating the anti-tumor activity of a compound in a living system.

Step-by-Step Methodology:

-

Cell Implantation: Inject BCR-ABL-transformed cells (e.g., K-562) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[7]

-

Tumor Growth: Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., ~100 mm³).[13]

-

Randomization and Treatment: Randomize the animals into treatment and control groups. Administer Imatinib (e.g., by oral gavage) or a vehicle control daily at a predetermined dose (e.g., 50-200 mg/kg/day).[7][8][13]

-

Tumor Measurement: Measure tumor dimensions with calipers every few days and calculate tumor volume.[13]

-

Endpoint: Continue treatment for a defined period (e.g., 15-28 days) or until tumors in the control group reach a predetermined maximum size.[8][13] Euthanize the animals and excise the tumors for further analysis (e.g., histology, Western blot).

-

Data Analysis: Compare the tumor growth curves between the Imatinib-treated and vehicle-treated groups to assess anti-tumor efficacy.[13]

Safety, Handling, and Storage

As a potent cytotoxic and teratogenic agent, Imatinib requires careful handling to minimize occupational exposure.

Personal Protective Equipment (PPE):

-

Hand Protection: Wear suitable chemical-resistant gloves (tested according to EN 374).[14]

-

Eye/Face Protection: Use safety glasses with side shields.[14][15]

-

Skin and Body Protection: Wear a lab coat or suitable protective clothing.[15]

-

Respiratory Protection: In case of dust formation, use an appropriate particulate respirator.[15][16]

Handling and Storage:

-

Handling: Handle in accordance with good industrial hygiene and safety practices.[15] Avoid dust formation and contact with skin, eyes, or clothing.[14][15] Do not eat, drink, or smoke when using this product.[15][16]

-

Storage: Store at room temperature (20-25°C, 68-77°F) in a dry, well-ventilated place, away from direct sunlight.[4][15] Keep containers tightly closed and out of the reach of children.[15][17]

First Aid Measures:

-

Skin Contact: Immediately wash with soap and plenty of water.[15][18]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[15]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.[15]

Toxicological Profile:

-

Reproductive Toxicity: Imatinib is a known reproductive toxin and may damage fertility or the unborn child.[15][16][18]

-

Carcinogenicity: It is suspected of causing cancer.[15][16][18]

-

Mutagenicity: It is suspected of causing genetic defects.[15][18]

-

Target Organ Toxicity: May cause damage to organs (liver, kidneys, cardiovascular system, immune system) through prolonged or repeated exposure.[15][16]

Conclusion

Imatinib stands as a testament to the power of targeted therapy in modern medicine. Its well-defined mechanism of action, specific molecular targets, and extensive preclinical and clinical data provide a robust foundation for its use in both clinical practice and ongoing research. Understanding the technical details of its kinase inhibition, the pathways it affects, and the appropriate experimental methodologies for its study is crucial for any scientist working in the field of cancer drug development. The safety protocols outlined are mandatory to ensure the well-being of laboratory personnel handling this potent compound.

References

-

Imatinib Mesylate Tablets - Viatris. (2023, September 22). Viatris.[Link]

-

A Histologic Study of Imatinib Cardiotoxicity in Adult Male Rats. (2023, January 28). Medical Journal of Babylon.[Link]

-

Imatinib: Basic Results. (2017, July 27). Oncohema Key.[Link]

-

The development of imatinib as a therapeutic agent for chronic myeloid leukemia. (2005, April 1). Blood.[Link]

-

Imatinib mesylate inhibits T-cell proliferation in vitro and delayed-type hypersensitivity in vivo. (2004, August 15). Blood.[Link]

-

Imatinib Mesylate Inhibits Leydig Cell Tumor Growth: Evidence for In vitro and In vivo Activity. (2005, March 7). Clinical Cancer Research.[Link]

-

Safety Data Sheet: Imatinib mesylate. Carl ROTH.[Link]

-

Imatinib in Chronic Myeloid Leukemia: an Overview. PubMed Central.[Link]

-

Imatinib Pathway, Pharmacokinetics/Pharmacodynamics. PharmGKB.[Link]

-

What is the mechanism of Imatinib mesylate? (2024, July 17). Patsnap Synapse.[Link]

-

Gleevec, Imkeldi (imatinib) dosing, indications, interactions, adverse effects, and more. Medscape.[Link]

-

What is the mechanism of action of Imatinib (Gleevec)? (2025, April 9). Dr.Oracle.[Link]

-

A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed Central.[Link]

-

Imatinib can act as an allosteric activator of Abl kinase. PubMed Central.[Link]

-

Cytotoxic Effects of Some Flavonoids and Imatinib on the K562 Chronic Myeloid Leukemia Cell Line: Data Analysis Using the Combination Index Method. PubMed Central.[Link]

-

Imatinib cytotoxicity determined from dose-response experiments. ResearchGate.[Link]

-

Combining ABL1 Kinase Inhibitor, Imatinib and the Jak Kinase Inhibitor TG101348: A Potential Treatment for Residual BCR-ABL Positive Leukemia Cells. (2012, November 16). Blood.[Link]

-

Imatinib - ORAL CHEMOTHERAPY EDUCATION. NCODA.[Link]

-

Novel compounds with antiproliferative activity against imatinib-resistant cell lines. (2007, February 16). Molecular Cancer Therapeutics.[Link]

-

In vitro effects of imatinib mesylate on radiosensitivity and chemosensitivity of breast cancer cells. PubMed Central.[Link]

-

In Vivo Efficacy of Imatinib Mesylate, a Tyrosine Kinase Inhibitor, in the Treatment of Chemically Induced Dry Eye in Animal Models. (2021, September 15). Translational Vision Science & Technology.[Link]

-

In vitroBiotransformation of Imatinib by the... : Biopharmaceutics & Drug Disposition. Ovid.[Link]

-

Revealing imatinib-kinase specificity via analyzing changes in protein dynamics and computing molecular binding affinity. bioRxiv.[Link]

-

Real-world data vs pivotal trial outcomes of imatinib in newly diagnosed chronic myeloid leukemia patients. (2025, May 28). ASCO Publications.[Link]

-

Split- and Reduced-Dose Imatinib in Chronic Myeloid Leukemia: Case Report. (2024, June 15). Journal of Hematology Oncology Pharmacy.[Link]

-

Imatinib mesylate - Safety Data Sheet. EDQM.[Link]

-

Characterization of Potent Inhibitors of the Bcr-Abl and the c-Kit Receptor Tyrosine Kinases. (2002, August 1). Journal of Pharmacology and Experimental Therapeutics.[Link]

-

Automated imatinib immunoassay. PubMed Central.[Link]

-

Evaluation of in vivo pharmacokinetic study of the anti-cancer drug imatinib using silkworms as an animal model. (2024, September 19). PubMed.[Link]

-

Imatinib (Gleevec). The Ohio State University Comprehensive Cancer Center.[Link]

-

Long-Term Outcomes of Imatinib Treatment for Chronic Myeloid Leukemia. PubMed Central.[Link]

-

Imatinib in the treatment of chronic myeloid leukemia: current perspectives on optimal dose. (2015, September 9). Dovepress.[Link]

-

Imatinib (Glivec®) Tablet PHARMACY. Tan Tock Seng Hospital.[Link]

-

BCR/ABL kinase inhibition by imatinib mesylate enhances MAP kinase activity in chronic myelogenous leukemia CD34 + cells. (2004, April 15). Blood.[Link]

Sources

- 1. What is the mechanism of Imatinib mesylate? [synapse.patsnap.com]

- 2. Automated imatinib immunoassay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. ncoda.org [ncoda.org]

- 5. Imatinib: Basic Results | Oncohema Key [oncohemakey.com]

- 6. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. oamjms.eu [oamjms.eu]

- 9. ClinPGx [clinpgx.org]

- 10. benchchem.com [benchchem.com]

- 11. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. carlroth.com [carlroth.com]

- 15. viatris.com [viatris.com]

- 16. sds.edqm.eu [sds.edqm.eu]

- 17. ttsh.com.sg [ttsh.com.sg]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 4-Bromo-1,1-(propylenedioxo)-indane in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on understanding and determining the solubility of 4-Bromo-1,1-(propylenedioxo)-indane in organic solvents. Recognizing the current absence of publicly available quantitative solubility data for this specific compound, this document emphasizes a practical, field-proven approach. It begins with a theoretical analysis of the compound's physicochemical properties to predict its solubility behavior, followed by a detailed, step-by-step experimental protocol for accurate solubility determination using the isothermal shake-flask method. This guide is designed to empower researchers to generate reliable and reproducible solubility data, a critical parameter in process development, formulation, and analytical method design.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

4-Bromo-1,1-(propylenedioxo)-indane is a unique molecular scaffold with potential applications in organic synthesis and medicinal chemistry. Its utility in these fields is fundamentally linked to its solubility characteristics. The ability to dissolve this compound in appropriate organic solvents is paramount for a variety of critical processes, including:

-

Synthetic Reactions: Ensuring that reactants are in the same phase for optimal reaction kinetics and yield.

-

Purification: Developing effective crystallization and chromatographic methods to achieve high purity.

-

Formulation: Preparing solutions of precise concentrations for in-vitro and in-vivo studies.

-

Analytical Characterization: Enabling techniques such as NMR, HPLC, and mass spectrometry that require the analyte to be in solution.

This guide will provide the foundational knowledge and practical instructions to systematically approach the solubility determination of 4-Bromo-1,1-(propylenedioxo)-indane.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a cornerstone of solubility prediction, suggesting that substances with similar polarities are more likely to be soluble in one another.

Molecular Structure of 4-Bromo-1,1-(propylenedioxo)-indane:

-

Indane Core: A bicyclic hydrocarbon structure that is predominantly non-polar.

-

Bromo Group: The bromine atom attached to the aromatic ring increases the molecular weight and introduces a degree of polarity, but its overall contribution to polarity is moderate.

-

Propylenedioxo Group: This cyclic ketal is a key feature. The two oxygen atoms introduce polarity and the potential for hydrogen bond acceptance. The 1,3-dioxolane ring system, of which the propylenedioxo group is a derivative, is generally considered to be a polar moiety.[1] The parent compound, 1,3-dioxolane, is fully miscible with water and a range of organic solvents.[2][3]

Predicted Solubility:

Based on its structure, 4-Bromo-1,1-(propylenedioxo)-indane can be classified as a moderately polar compound. The non-polar indane backbone is functionalized with a polar propylenedioxo group and a moderately polar bromo group. This suggests that the compound will exhibit favorable solubility in a range of organic solvents.

A qualitative prediction of its solubility in different solvent classes is presented in Table 1.

Table 1: Predicted Qualitative Solubility of 4-Bromo-1,1-(propylenedioxo)-indane in Organic Solvents

| Solvent Class | Specific Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile, Tetrahydrofuran (THF), Ethyl acetate | Excellent to Good | These solvents possess dipoles that can effectively solvate the polar propylenedioxo group and the bromo-substituted aromatic ring.[4] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good | These solvents have an intermediate polarity that is well-suited to dissolve compounds with both polar and non-polar characteristics.[5] |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate | The hydroxyl groups of these solvents can act as hydrogen bond donors to the oxygen atoms of the propylenedioxo ring, facilitating dissolution. |

| Non-Polar | Hexane, Toluene, Cyclohexane | Poor to Moderate | The large non-polar indane core will have some affinity for these solvents, but the polar functional groups will limit overall solubility.[5] |

Experimental Determination of Solubility: The Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[4] It involves agitating an excess of the solid compound in a chosen solvent at a constant temperature until equilibrium is reached.

Required Materials and Equipment

-

4-Bromo-1,1-(propylenedioxo)-indane (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials with screw caps

-

Thermostatic shaker or orbital shaker

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 4-Bromo-1,1-(propylenedioxo)-indane to a series of glass vials. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24-48 hours.[4] It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved (i.e., the concentration of the solute in the solution no longer changes).

-

-

Phase Separation:

-

Once equilibrium is established, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete removal of solid particles, centrifuge the vials at a high speed.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Filter the collected supernatant through a chemically inert syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is critical to remove any microscopic solid particles that could lead to an overestimation of solubility.

-

-

Quantification of Solute:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of 4-Bromo-1,1-(propylenedioxo)-indane in the diluted solution using a validated HPLC method.

-

A calibration curve should be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.[4]

-

-

Data Calculation and Reporting:

-

Calculate the solubility of the compound in the original undiluted solution, taking into account the dilution factor.

-

Solubility is typically reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

-

Experimental Workflow Diagram

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Data Presentation

To ensure clarity and facilitate comparison, the experimentally determined solubility data should be presented in a structured format. Table 2 provides a template for recording and reporting your findings.

Table 2: Template for Reporting Experimental Solubility Data of 4-Bromo-1,1-(propylenedioxo)-indane

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| e.g., Acetonitrile | 25 | |||

| e.g., Dichloromethane | 25 | |||

| e.g., Ethanol | 25 | |||

| e.g., Toluene | 25 | |||

| e.g., Hexane | 25 |

Conclusion: A Pathway to Empirical Understanding

While theoretical predictions provide a valuable starting point, the empirical determination of solubility remains the gold standard for obtaining accurate and reliable data. The methodologies outlined in this guide offer a robust framework for researchers to systematically investigate the solubility of 4-Bromo-1,1-(propylenedioxo)-indane in a range of organic solvents. The resulting data will be instrumental in advancing the use of this compound in synthetic, medicinal, and materials chemistry applications. By following these protocols, scientists can ensure the integrity and reproducibility of their solubility measurements, contributing to a more comprehensive understanding of this promising molecule.

References

- Organic Solvents in Chemistry and Laboratories. (2024, October 27).

-

Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

- Thermodynamics Research Center. (2020, April 23). Guidelines for Reporting Solubility Data. Retrieved from a relevant academic publisher's website.

- Santa Cruz Biotechnology. 1,3-Dioxolane. Retrieved from a relevant chemical supplier's website.

- World Health Organization (WHO). Annex 4.

-

Studylib. (n.d.). Solubility Lab Report Template - Middle School Science. Retrieved from [Link]

- How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals? (n.d.).

- ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

-

ResearchGate. (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

- University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from a relevant university chemistry department website.

-

Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, September 12). 2.2: Solubility Lab. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,3-Dioxolane (CAS 646-06-0). Retrieved from [Link]

-

Silver Fern Chemical. (n.d.). Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry. Retrieved from [Link]

- Journal of Cheminformatics. (n.d.). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning.

-

Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]

-

ResearchGate. (2021, May 18). Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN). Retrieved from [Link]

-

PubMed. (n.d.). Predicting Solubility of Newly-Approved Drugs (2016-2020) with a Simple ABSOLV and GSE(Flexible-Acceptor) Consensus Model Outperforming Random Forest Regression. Retrieved from [Link]

-

Nature. (2025, August 22). Predictive analysis of solubility data with pressure and temperature in assessing nanomedicine preparation via supercritical carbon dioxide. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]

- 3. Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry [silverfernchemical.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

Mastering the Indanone Scaffold: A Technical Guide to 4-Bromo-1-indanone and Ketal Protection Strategies

Executive Summary

4-Bromo-1-indanone is a highly versatile bicyclic scaffold utilized extensively in the synthesis of complex pharmaceuticals, kinase inhibitors, and advanced materials. However, the inherent electrophilicity of its C1 carbonyl group and the acidity of its α-protons often preclude direct functionalization at the C4-bromine position via organometallic reagents. This whitepaper provides an in-depth technical analysis of the differences between unprotected 4-bromo-1-indanone and its ketal-protected derivatives, detailing the mechanistic rationale for protection, comparative physicochemical data, and self-validating experimental protocols for downstream cross-coupling applications.

Structural and Mechanistic Paradigms

4-Bromo-1-indanone features a fused bicyclic indanone core with a reactive ketone at the C1 position and a bromine atom at the C4 position[1]. This dual functionality is a double-edged sword. While the bromine atom is primed for nucleophilic substitution and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), the unprotected C1 carbonyl group is highly susceptible to unwanted side reactions[1].

When subjected to strong bases (e.g., potassium carbonate, lithium diisopropylamide) or organometallic reagents (e.g., Grignard reagents, organolithiums), the unprotected indanone undergoes rapid enolization at the C2 position or direct nucleophilic attack at the C1 carbonyl. This leads to complex mixtures of aldol condensation products, tertiary alcohols, and polymeric degradation.

To bypass these limitations, the ketone is masked as a cyclic acetal (ketal), typically using ethylene glycol to form 4'-bromo-1'-indanone ethylene ketal[2]. Ketalization fundamentally alters the reactivity profile of the molecule:

-

Abolition of Electrophilicity: The sp²-hybridized carbonyl carbon is converted to an sp³-hybridized acetal carbon, rendering it completely inert to nucleophiles.

-

Suppression of Acidity: The removal of the carbonyl group eliminates the electron-withdrawing effect necessary to stabilize an enolate, thereby preventing base-catalyzed aldol condensations.

-

Orthogonal Stability: The resulting 1,3-dioxolane ring is highly stable under strongly basic and nucleophilic conditions, yet can be easily cleaved under mild aqueous acidic conditions to regenerate the ketone.

This protection strategy is critical when utilizing the C4-bromine for advanced transformations, such as iridium-catalyzed borylation or consecutive palladium-catalyzed cross-coupling reactions, ensuring high yields of the target functionalized indanone[3].

Quantitative Comparative Analysis

The transformation from ketone to ketal induces significant shifts in the molecule's spectroscopic and physicochemical properties. These differences are critical for analytical tracking during synthesis.

| Parameter / Feature | 4-Bromo-1-indanone (Unprotected) | 4'-Bromo-1'-indanone Ethylene Ketal |

| Molecular Weight | 211.06 g/mol | 255.11 g/mol |

| Carbonyl Reactivity | Highly reactive to nucleophiles | Inert to nucleophiles and bases |

| Organometallic Compatibility | Incompatible (Attacks C=O) | Compatible (Allows C4 metalation) |

| IR Spectroscopy | Strong C=O stretch (~1710 cm⁻¹) | Absent C=O; Strong C-O-C (~1100 cm⁻¹) |

| ¹³C NMR (C1 Position) | ~206 ppm (Ketone carbon) | ~110 ppm (Acetal carbon) |

| ¹H NMR (Alpha Protons) | ~2.7 - 3.2 ppm (m, 4H) | ~2.2 - 2.5 ppm (m, 4H) |

| ¹H NMR (Ketal Protons) | N/A | ~4.0 - 4.2 ppm (m, 4H) |

| Typical pKa (α-Protons) | ~15 - 17 | > 35 (Non-acidic) |

Pathway Visualization

The logic of masking the reactive ketone to enable selective C4-activation is mapped below. Direct functionalization attempts often short-circuit into degradation pathways.

Synthetic workflow comparing direct functionalization vs. ketal protection strategies.

Strategic Methodologies: The Self-Validating Protocols

The following protocols detail the lifecycle of the ketal protection strategy. Each protocol is designed as a self-validating system, incorporating specific analytical checkpoints to ensure the integrity of the transformation before proceeding to the next step.

Protocol 1: Azeotropic Ketalization of 4-Bromo-1-indanone

-

Objective: Mask the C1 ketone to prevent interference during subsequent organometallic steps[2].

-

Reagents: 4-Bromo-1-indanone (1.0 eq), Ethylene glycol (2.0 eq), p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 eq), Toluene (0.2 M).

-

Step-by-Step Procedure:

-

Combine all reagents in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

-

Heat the mixture to reflux (approx. 110 °C) for 12-16 hours.

-

Cool to room temperature, wash the organic layer with saturated aqueous NaHCO₃, followed by brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Causality & Mechanistic Insight: p-TsOH protonates the carbonyl oxygen, increasing the electrophilicity of the C1 carbon to facilitate nucleophilic attack by ethylene glycol. Toluene is chosen as the solvent because it forms a minimum-boiling azeotrope with water. The Dean-Stark trap continuously removes this water, driving the thermodynamically reversible reaction to completion via Le Chatelier’s principle.

-

Validation & Analytical Checkpoints:

-

TLC: Complete consumption of the starting material (lower Rf) and appearance of a new, less polar spot (higher Rf) in 80:20 Hexane/Ethyl Acetate.

-

IR Spectroscopy: Complete disappearance of the strong C=O stretching band at ~1710 cm⁻¹ and appearance of strong C-O-C stretching bands at ~1080–1150 cm⁻¹.

-

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

-

Objective: Functionalize the C4 position utilizing the stability of the ketal derivative[3].

-

Reagents: 4'-Bromo-1'-indanone ethylene ketal (1.0 eq), Arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), K₂CO₃ (2.0 eq), Toluene/Ethanol/Water (2:1:1 v/v/v).

-

Step-by-Step Procedure:

-

Dissolve the ketal and arylboronic acid in the solvent mixture.

-

Sparge the solution with argon for 15 minutes to remove dissolved oxygen.

-

Add Pd(PPh₃)₄ and K₂CO₃, then heat to 85 °C for 8 hours under an argon atmosphere.

-

Cool, dilute with ethyl acetate, separate the layers, and wash the organic phase with water.

-

Purify via silica gel chromatography.

-

-

Causality & Mechanistic Insight: The basic conditions (K₂CO₃) are required to activate the boronic acid via the formation of a boronate complex, which accelerates the transmetalation step in the catalytic cycle. If the unprotected ketone were used, these basic conditions at 85 °C would trigger massive aldol condensation. The ketal completely prevents this degradation pathway. Degassing is critical to prevent the oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.

-

Validation & Analytical Checkpoints:

-

LC-MS: Confirmation of the product mass [M+H]⁺ with the characteristic isotopic signature of bromine completely absent.

-

¹H NMR: Appearance of new aromatic protons corresponding to the coupled aryl group, while the ketal protons (~4.0-4.2 ppm) remain intact.

-

Protocol 3: Acid-Catalyzed Deprotection

-

Objective: Regenerate the C1 ketone to yield the final functionalized indanone.

-

Reagents: Coupled ketal intermediate (1.0 eq), THF (0.1 M), 1M Aqueous HCl (5.0 eq).

-

Step-by-Step Procedure:

-

Dissolve the intermediate in THF and add the 1M HCl solution.

-

Stir at room temperature for 4-6 hours.

-

Neutralize carefully with saturated aqueous NaHCO₃.

-

Extract with dichloromethane, dry, and concentrate.

-

-

Causality & Mechanistic Insight: Aqueous acid protonates the acetal oxygen, making it an excellent leaving group. Water acts as a nucleophile to attack the resulting oxocarbenium intermediate, ultimately expelling ethylene glycol. The large excess of water drives the equilibrium back toward the thermodynamically stable ketone.

-

Validation & Analytical Checkpoints:

-

IR Spectroscopy: Reappearance of the sharp C=O stretch at ~1710 cm⁻¹.

-

¹³C NMR: Reappearance of the characteristic ketone carbonyl carbon signal at ~206 ppm.

-

Conclusion

The strategic conversion of 4-bromo-1-indanone to its corresponding ketal derivative is a masterclass in protective group logic. By temporarily masking the electrophilic and acidic nature of the indanone core, researchers unlock the full potential of the C4-bromine atom, enabling rigorous and high-yielding organometallic transformations. Adhering to the self-validating protocols outlined above ensures high fidelity and reproducibility in complex drug development and materials science workflows.

References

-

Chiral deaza-coelenterazine analogs for probing a substrate-binding site in the Ca2+-binding photoprotein aequorin | PLOS One.[Link]

Sources

An In-Depth Technical Guide to 4-Bromo-1,1-(propylenedioxo)-indane: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, indanone derivatives serve as crucial building blocks for a wide array of functional molecules. Among these, 4-Bromo-1-indanone is a versatile intermediate, prized for its reactive bromine substituent and a rigid bicyclic core that imparts favorable pharmacological properties.[1] This guide focuses on a key derivative, 4-Bromo-1,1-(propylenedioxo)-indane , a protected form of 4-Bromo-1-indanone. The introduction of the propylenedioxo group as a ketal protecting group is a fundamental strategy in multi-step organic syntheses. This modification allows for selective reactions at other positions of the molecule, primarily the aromatic ring, without interference from the highly reactive ketone functionality. This in-depth guide provides a comprehensive overview of the molecular characteristics, synthesis, and potential applications of 4-Bromo-1,1-(propylenedioxo)-indane, offering valuable insights for researchers engaged in the synthesis of complex molecular architectures.

Molecular Formula and Weight

The journey to understanding 4-Bromo-1,1-(propylenedioxo)-indane begins with its precursor, 4-Bromo-1-indanone.

-

4-Bromo-1-indanone :

-

Molecular Formula : C₉H₇BrO

-

Molecular Weight : 211.06 g/mol

-

The target compound, 4-Bromo-1,1-(propylenedioxo)-indane, is synthesized through the ketalization of 4-Bromo-1-indanone with propylene glycol (1,2-propanediol). This reaction involves the addition of a propylene glycol molecule and the elimination of a water molecule.

The resulting molecular characteristics of 4-Bromo-1,1-(propylenedioxo)-indane are:

-

Molecular Formula : C₁₂H₁₃BrO₂

-

Molecular Weight : 269.13 g/mol

Chemical Structure

The structural transformation from the precursor to the final product is illustrated below:

Figure 1: Chemical Structures

Synthesis Workflow

The synthesis of 4-Bromo-1,1-(propylenedioxo)-indane is a two-stage process. The first stage involves the synthesis of the precursor, 4-Bromo-1-indanone, followed by its conversion to the final product through ketalization.

Caption: A two-step synthesis pathway to 4-Bromo-1,1-(propylenedioxo)-indane.

Experimental Protocols

Part 1: Synthesis of 4-Bromo-1-indanone

A common and effective method for the synthesis of 1-indanone derivatives is through the intramolecular Friedel-Crafts cyclization of 3-arylpropionic acids or their corresponding acid chlorides.[2]

Materials:

-

3-(2-Bromophenyl)propanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous aluminum chloride (AlCl₃)

-

1,2-Dichloroethane

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Saturated sodium bicarbonate solution

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3-(2-Bromophenyl)propanoic acid in 1,2-dichloroethane.

-

Add thionyl chloride to the solution and reflux the mixture for 24 hours to form the acid chloride.

-

Cool the reaction to room temperature and concentrate under reduced pressure to remove excess thionyl chloride.

-

Dissolve the resulting residue in dichloromethane.

-

In a separate flask, prepare a suspension of anhydrous aluminum chloride in dichloromethane.

-

Slowly add the acid chloride solution to the aluminum chloride suspension, maintaining the temperature below 27°C.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Quench the reaction by pouring it into a container of ice.

-

Extract the aqueous mixture with dichloromethane (3x).

-

Combine the organic layers and wash sequentially with saturated brine and saturated sodium bicarbonate solutions.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting solid can be further purified by recrystallization or column chromatography to yield 4-Bromo-1-indanone.[3]

Part 2: Synthesis of 4-Bromo-1,1-(propylenedioxo)-indane (Ketalization)

The protection of the ketone in 4-Bromo-1-indanone is achieved through an acid-catalyzed reaction with propylene glycol.

Materials:

-

4-Bromo-1-indanone

-

Propylene glycol (1,2-propanediol)

-

p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst

-

Toluene or benzene (for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 4-Bromo-1-indanone, an excess of propylene glycol (typically 1.5-2 equivalents), and a catalytic amount of p-toluenesulfonic acid.

-

Add toluene to the flask to facilitate the azeotropic removal of water.

-

Heat the mixture to reflux and monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when water is no longer being formed.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to remove the toluene.

-

The crude product can be purified by column chromatography on silica gel to yield pure 4-Bromo-1,1-(propylenedioxo)-indane.

Physicochemical Properties

The physicochemical properties of the precursor, 4-Bromo-1-indanone, are well-documented. The properties of the final product, 4-Bromo-1,1-(propylenedioxo)-indane, are expected to differ due to the structural modification.

| Property | 4-Bromo-1-indanone | 4-Bromo-1,1-(propylenedioxo)-indane |

| CAS Number | 15115-60-3 | Not available |

| Appearance | White to off-white crystalline powder | Expected to be a solid or oil |

| Melting Point | 95-99 °C | To be determined experimentally |

| Boiling Point | 125 °C at 1.5 mmHg | To be determined experimentally |

| Solubility | Soluble in organic solvents | Expected to be soluble in organic solvents |

Spectroscopic Data

Predicted ¹H NMR Spectrum of 4-Bromo-1,1-(propylenedioxo)-indane:

-

Aromatic Protons (3H): The three protons on the aromatic ring will appear in the range of δ 7.0-7.8 ppm, likely as a complex multiplet or as distinct doublets and triplets, depending on the coupling constants.

-

Indane Methylene Protons (4H): The two CH₂ groups of the indane core will likely appear as triplets or complex multiplets in the range of δ 2.0-3.5 ppm.

-

Propylenedioxo Protons (6H): The protons of the propylene glycol moiety will exhibit characteristic shifts. The CH₂ and CH protons of the dioxolane ring are expected to appear in the range of δ 3.5-4.5 ppm. The methyl group will likely appear as a doublet around δ 1.3 ppm.

Applications in Research and Drug Development

4-Bromo-1-indanone is a valuable starting material in the synthesis of a variety of biologically active compounds, including potential treatments for cancer and neurodegenerative diseases.[2] The bromine atom on the aromatic ring is particularly useful for introducing further molecular complexity through cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig reactions.[1]

The conversion of 4-Bromo-1-indanone to 4-Bromo-1,1-(propylenedioxo)-indane is a critical step in synthetic routes where the ketone functionality needs to be masked. This protection allows for a wide range of chemical transformations to be performed on the aromatic ring without affecting the carbonyl group. Once the desired modifications are made, the propylenedioxo group can be easily removed by acid-catalyzed hydrolysis to regenerate the ketone, highlighting the strategic importance of this derivative in multi-step synthesis.

Safety Information

The safety information for the precursor, 4-Bromo-1-indanone, should be considered when handling the final product, as similar precautions may be necessary.

-

Hazard Classifications : Acute toxicity (Oral).

-

Signal Word : Warning

-

Hazard Statements : Harmful if swallowed.

-

Precautionary Statements : Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor if you feel unwell.

Always consult the Safety Data Sheet (SDS) for the specific compound being used and handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

Sources

Navigating the Synthesis and Procurement of 4-Bromo-Indane Derivatives: A Technical Guide for Researchers

An In-depth Guide for Scientists and Drug Development Professionals on the Commercial Availability and Synthesis of 4-Bromo-1,1-(propylenedioxo)-indane, Focusing on its Key Precursor, 4-Bromo-1-indanone.

Introduction: Clarifying the Target Molecule

In the landscape of pharmaceutical research and complex organic synthesis, indane scaffolds are of significant interest due to their rigid structure, which can confer favorable properties for receptor binding and molecular stability.[1][2] The user's query for "4-Bromo-1,1-(propylenedioxo)-indane" points to a specific, functionalized indane derivative. However, a thorough market analysis reveals that this compound is not a readily available catalog item. Instead, it is a synthetic derivative of the commercially accessible and widely used intermediate, 4-Bromo-1-indanone (CAS No. 15115-60-3).[1][3][4]

The term "propylenedioxo" indicates the protection of the ketone functional group at the 1-position of the indanone core as a cyclic ketal, specifically using 1,3-propanediol. The correct IUPAC name for this target molecule is 4'-Bromo-spiro[[1][3]dioxane-2,1'-indane] . Understanding this distinction is critical for any research and development professional, as the practical path to obtaining the desired molecule is not through direct purchase, but through a straightforward synthetic step from a commercially available precursor.

This guide, therefore, will first focus on the core directive: the suppliers and commercial availability of the essential starting material, 4-Bromo-1-indanone. It will then provide the necessary technical information and a detailed protocol for the synthesis of 4-Bromo-1,1-(propylenedioxo)-indane, empowering researchers to produce the target compound in the laboratory.

The Strategic Importance of 4-Bromo-1-indanone in Synthesis

4-Bromo-1-indanone is a versatile building block in medicinal chemistry and materials science.[1][2][4] Its value stems from two key reactive sites:

-

The Carbonyl Group: The ketone at the 1-position can undergo a wide range of reactions, including reduction, condensation, and, as relevant here, ketalization for use as a protecting group.[1]

-

The Bromo-Aryl Moiety: The bromine atom on the aromatic ring is strategically positioned for cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.[1]

This dual reactivity makes 4-Bromo-1-indanone a valuable precursor for a variety of bioactive molecules, including anti-inflammatory compounds, enzyme inhibitors, and agents targeting the central nervous system.[2]

Commercial Availability and Sourcing of 4-Bromo-1-indanone

4-Bromo-1-indanone is readily available from a range of chemical suppliers, catering to both research-scale and bulk quantity requirements. When sourcing this intermediate, researchers should consider purity, available quantities, and lead times.

| Supplier | Purity | Available Quantities | Notes |

| Sigma-Aldrich (Merck) | ≥97% | Grams to Kilograms | A major global supplier with extensive documentation (SDS, CoA). |

| Thermo Scientific (Alfa Aesar) | 97% | Grams | Often available for rapid delivery for research purposes.[5] |

| BLD Pharm | Not specified | 500g | Available through distributors like Fisher Scientific.[6] |

| Chem-Impex | ≥99% (HPLC) | Grams | Offers high-purity grades suitable for sensitive applications.[4] |

| LEAPChem | Not specified | Bulk | Positions itself as a supplier for larger scale and industrial needs.[1] |

| ChemicalBook Aggregator | Varies | Varies | Lists numerous suppliers, primarily from Asia, offering a range of grades and prices.[3] |

Note: Purity levels and available quantities are subject to change. It is recommended to consult the supplier's website for the most current information.

Physicochemical Properties of 4-Bromo-1-indanone

| Property | Value | Source |

| CAS Number | 15115-60-3 | [4] |

| Molecular Formula | C₉H₇BrO | [4] |

| Molecular Weight | 211.06 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 95-99 °C | [4] |

| Boiling Point | 125 °C at 1.5 mmHg | [4] |

| Storage Conditions | Store at 0 - 8 °C | [4] |

Synthesis of 4-Bromo-1,1-(propylenedioxo)-indane from 4-Bromo-1-indanone

The synthesis of the target compound is achieved through an acid-catalyzed ketalization reaction. This procedure protects the ketone, which can be a crucial step if subsequent reactions are planned that would otherwise be incompatible with a carbonyl group.

Experimental Protocol: Acid-Catalyzed Ketalization

This protocol is a standard procedure for the formation of a propylene ketal.

Materials:

-

4-Bromo-1-indanone

-

1,3-Propanediol (1.5 equivalents)

-

Toluene (or Benzene)

-

p-Toluenesulfonic acid (p-TSA) (catalytic amount, e.g., 0.05 eq.)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 4-Bromo-1-indanone (1.0 eq).

-

Addition of Reagents: Add toluene to dissolve the starting material, followed by 1,3-propanediol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Azeotropic Water Removal: Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected, which indicates the reaction is complete. This typically takes several hours.

-

Reaction Quenching: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Workup: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 4-Bromo-1,1-(propylenedioxo)-indane.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for the preparation of 4-Bromo-1,1-(propylenedioxo)-indane.

Logical Relationship and Downstream Applications

The strategic protection of the ketone in 4-Bromo-1-indanone opens up specific synthetic pathways. The resulting 4-Bromo-1,1-(propylenedioxo)-indane can then be used in reactions, such as Grignard reactions or organolithium chemistry, that would otherwise be incompatible with the ketone. The bromo-group remains available for cross-coupling, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. After these transformations, the protecting group can be easily removed by acid hydrolysis to regenerate the ketone if needed.

Caption: Logical relationship from precursor to applications.

Conclusion

While "4-Bromo-1,1-(propylenedioxo)-indane" is not directly available for purchase, its synthesis is a routine and well-established procedure for any medicinal or organic chemist. The key to accessing this and other complex indane derivatives lies in sourcing its high-quality, commercially available precursor, 4-Bromo-1-indanone. By understanding the relationship between these two compounds and the synthetic steps required, researchers can efficiently incorporate this valuable scaffold into their drug discovery and development programs.

References

-

Krasowska, D., et al. (2017, March 9). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]

-

Shaanxi BLOOM Tech Co., Ltd. 4-Bromo-1-indanone CAS 15115-60-3 Suppliers, Manufacturers, Factory - Wholesale Price. Bloom Tech. [Link]

-

PubChem. 4-Bromo-1H-indene. National Center for Biotechnology Information. [Link]

- Google Patents. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine.

-

ResearchGate. (PDF) 1,3-Bis(4-bromophenyl)propane. ResearchGate. [Link]

-

ResearchGate. Reactive Extraction of 1,3-Propanediol with Aldehydes in the Presence of a Hydrophobic Acidic Ionic Liquid as a Catalyst. ResearchGate. [Link]

Sources

- 1. leapchem.com [leapchem.com]

- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 3. bloomtechz.com [bloomtechz.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4,4'-(Propane-1,3-diylbis(oxy))bis(benzene-1,3-diamine) tetrahydrochloride | 74918-21-1 [sigmaaldrich.com]

- 6. evitachem.com [evitachem.com]

Methodological & Application

Application Note: Strategic Ketalization of 4-Bromo-1-indanone to 4-Bromo-1,1-(propylenedioxo)-indane

Strategic Context & Mechanistic Rationale

In advanced organic synthesis and drug development, 4-bromo-1-indanone serves as a highly versatile, bifunctional building block[1]. The aryl bromide moiety is primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or halogen-metal exchange, while the C1-ketone allows for subsequent derivatization. However, to selectively functionalize the aryl bromide without inducing undesired nucleophilic attack or reduction at the highly reactive carbonyl center, robust protection of the ketone is an absolute prerequisite.

Converting the ketone to a 1,3-dioxane ketal—yielding 4-bromo-1,1-(propylenedioxo)-indane —provides superior steric shielding and chemical stability against strong bases, nucleophiles (such as Grignard or organolithium reagents), and reducing agents compared to acyclic alternatives.

The Causality of the Reaction Design:

-

Reagent Selection: 1,3-propanediol is utilized over methanol or ethanol to form a thermodynamically stable, 6-membered spiro-ketal. The entropic advantage of forming a cyclic chelate heavily favors the protected state[2].

-

Catalytic Activation: p-Toluenesulfonic acid (p-TsOH) is employed as a highly effective, organic-soluble Brønsted acid. It protonates the carbonyl oxygen, dramatically lowering the LUMO of the C1 carbon and increasing its susceptibility to nucleophilic attack by the diol.

-

Thermodynamic Control: Acetalization and ketalization are reversible equilibrium processes[3]. By utilizing toluene as a solvent in conjunction with a Dean-Stark apparatus, the water byproduct is continuously removed via a minimum-boiling azeotrope. According to Le Chatelier's principle, this physical sequestration of water irreversibly drives the equilibrium toward full conversion to the ketal.

Reaction Pathway & Workflow Visualization

Mechanistic pathway of ketalization driven by azeotropic water removal.

Material Specifications

The following stoichiometric ratios are optimized to ensure complete conversion while minimizing the difficulty of downstream purification.

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount (for 10 mmol scale) | Function |

| 4-Bromo-1-indanone | 211.06 | 1.00 eq | 2.11 g | Limiting Reagent / Substrate |

| 1,3-Propanediol | 76.09 | 1.50 eq | 1.14 g (1.08 mL) | Nucleophile / Protecting Group |

| p-Toluenesulfonic acid monohydrate | 190.22 | 0.05 eq | 95 mg | Brønsted Acid Catalyst |

| Toluene (Anhydrous) | 92.14 | N/A (0.2 M) | 50 mL | Solvent / Azeotrope Carrier |

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, meaning each phase contains observable metrics to confirm the reaction is proceeding correctly before advancing to the next step.

Phase 1: Apparatus Setup and Initiation

-

Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-1-indanone (2.11 g, 10 mmol) and p-TsOH monohydrate (95 mg, 0.5 mmol).

-

Solvation: Suspend the solids in anhydrous toluene (50 mL). Add 1,3-propanediol (1.08 mL, 15 mmol) via syringe.

-

Apparatus Assembly: Attach a dry Dean-Stark trap to the flask, and fit a water-cooled reflux condenser to the top of the trap. Fill the side-arm of the Dean-Stark trap with anhydrous toluene to prevent depletion of the reaction solvent.

-

Initiation: Submerge the flask in a pre-heated oil bath set to 125 °C to achieve a vigorous internal reflux (toluene boils at ~110 °C).

Phase 2: Azeotropic Reflux and Monitoring

-

Visual Validation: Within 30–45 minutes, a biphasic mixture should begin accumulating in the Dean-Stark trap. The denser lower layer is the water byproduct (

g/mL), and the upper layer is toluene ( -

Chemical Validation: After 4 hours of reflux, withdraw a 50 µL aliquot, dilute with 0.5 mL of ethyl acetate, and neutralize with a drop of saturated aqueous

. Spot on a silica TLC plate alongside the starting material. Elute with Hexanes/Ethyl Acetate (8:2).-

Causality: The protected ketal lacks the polar carbonyl group and will elute significantly higher (higher

) than the starting ketone.

-

Phase 3: Quench and Workup (Critical Step)

-

Cooling: Once TLC confirms complete consumption of the starting material (typically 6–8 hours), remove the flask from the oil bath and allow it to cool to room temperature.

-

Alkaline Quench: Do not add water directly. First, add 20 mL of saturated aqueous sodium bicarbonate (

) to the stirring reaction mixture.-

Causality: Ketals are highly labile in aqueous acidic environments. Neutralizing the p-TsOH before the organic phase makes contact with bulk water prevents the equilibrium from shifting backward, which would hydrolyze the product back to 4-bromo-1-indanone.

-

-

Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (

mL). -

Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate (

), filter, and concentrate under reduced pressure.

Phase 4: Isolation

-

Purification: The crude product is typically obtained as a viscous oil or low-melting solid. It can be purified by flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 9:1 Hexanes/EtOAc) to yield the pure 4-bromo-1,1-(propylenedioxo)-indane.

Quantitative Reaction Parameters

| Parameter | Expected Value / Observation | Diagnostic Significance |

| Reaction Time | 6 to 8 hours | Varies based on reflux vigor; driven by water removal. |

| Oil Bath Temperature | 125 °C | Required to maintain internal toluene reflux (~110 °C). |

| TLC | ~0.35 (8:2 Hex/EtOAc) | UV active; stains with 2,4-DNP or |

| TLC | ~0.65 (8:2 Hex/EtOAc) | UV active; does not stain with 2,4-DNP (no carbonyl). |

| Isolated Yield | 85% – 92% | High yield indicates successful thermodynamic trapping. |

Troubleshooting & Diagnostic Logic

-

Symptom: The reaction stalls at 50-60% conversion, and no further water collects in the trap.

-

Diagnostic Check: Inspect the reflux ring. Is the vapor reaching the condenser and falling into the trap?

-

Root Cause & Fix: The oil bath temperature is too low, or ambient airflow is cooling the flask. Wrap the upper half of the flask and the Dean-Stark side-arm in aluminum foil to insulate the vapor path, ensuring the azeotrope reaches the condenser.

-

-

Symptom: Product degrades or shows significant starting material contamination after rotary evaporation, despite a clean TLC during the reaction.

-

Diagnostic Check: Test the pH of the aqueous wash layer.

-

Root Cause & Fix: Incomplete neutralization of the p-TsOH catalyst prior to concentration. Trace acid combined with ambient moisture during evaporation will rapidly cleave the ketal. Ensure the aqueous quench phase is strictly pH > 7. Consider adding 0.1% triethylamine (

) to the organic solvent prior to rotary evaporation to maintain a slightly basic environment.

-

References

1. - LEAPCHEM Blog. Discusses the structural reactivity and cross-coupling utility of 4-bromo-1-indanone[1]. 2. - Sun, W. (2023). Details standard Dean-Stark acetalization and ketalization protocols utilizing 1,3-propanediol and p-TsOH for the protection of complex cyclic ketones[2]. 3. - MDPI. Reviews the chemical engineering and acetalization behaviors of indanone and indanedione derivatives[3].

Sources

Application Note: Chemoselective Protection of 4-Bromo-1-Indanone via 1,3-Dioxane Formation

Abstract & Strategic Rationale

The protection of the ketone functionality in 4-bromo-1-indanone (CAS: 15115-60-3) is a critical synthetic checkpoint, particularly when preparing the substrate for subsequent metal-halogen exchange (e.g., lithiation) or Grignard reactions. Without protection, the electrophilic carbonyl group acts as a competing reactive site, leading to polymerization or tertiary alcohol by-products.

This protocol details the formation of the spiro[1,3-dioxane-2,1'-indan]-4'-bromo derivative using 1,3-propanediol . Unlike the 5-membered dioxolane ring formed by ethylene glycol, the 6-membered dioxane ring formed here often imparts superior stability toward nucleophilic attack and inadvertent hydrolysis during aqueous workups, while retaining facile cleavage under specific acidic conditions.

Key Mechanistic Insights

-

Thermodynamic Control: The reaction is an equilibrium process (

). Successful conversion relies entirely on the Le Chatelier’s principle—specifically, the continuous physical removal of water. -

Steric Considerations: The fused benzene ring in indanone imposes geometric constraints. The 6-membered ketal ring accommodates the spiro-fusion with less torsional strain than its 5-membered counterpart in certain sterically crowded scaffolds.

Reaction Mechanism & Pathway[1][2][3][4]

The transformation proceeds via a classic Brønsted acid-catalyzed nucleophilic addition-elimination pathway. The visualization below maps the critical intermediates, highlighting the oxonium ion transition state which is the energy barrier peak.

Figure 1: Acid-catalyzed spiro-ketalization mechanism showing the critical dehydration step.

Experimental Protocol

Materials & Stoichiometry

Precision in stoichiometry is vital to minimize oligomerization of the diol.

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |

| 4-Bromo-1-indanone | 211.06 | 1.0 | Limiting Substrate |

| 1,3-Propanediol | 76.09 | 2.5 - 3.0 | Nucleophile (Excess drives eq.) |

| p-TsOH·H₂O | 190.22 | 0.05 - 0.1 | Acid Catalyst |

| Toluene | 92.14 | 10-15 vol | Azeotropic Solvent |

Equipment Setup

-

Reaction Vessel: 2-Neck Round Bottom Flask (RBF).

-

Water Removal: Dean-Stark trap (pre-filled with toluene).

-

Condenser: Reflux condenser fitted with a drying tube (CaCl₂ or Drierite) or N₂ line.

-

Agitation: Magnetic stir bar (egg-shaped for high viscosity/solids).

Step-by-Step Procedure

Phase 1: Reaction Initiation

-

Charge: To the RBF, add 4-bromo-1-indanone (1.0 equiv), 1,3-propanediol (3.0 equiv), and p-toluenesulfonic acid monohydrate (0.05 equiv).

-

Solvate: Add Toluene (10 mL per gram of substrate).

-

Expert Note: Benzene can be used, but Toluene is safer and has a higher boiling point (110°C), which accelerates the rate of water removal.

-

-

Reflux: Heat the mixture to a vigorous reflux. Ensure the solvent is actively distilling into the Dean-Stark trap.

-

Visual Check: You should see water droplets separating at the bottom of the trap within 15–30 minutes.

-

Phase 2: Monitoring & Completion[1][3]

-

Timecourse: Maintain reflux for 4–8 hours.

-

IPC (In-Process Control): Monitor by TLC (Eluent: 10% EtOAc in Hexanes).

-

Target: Disappearance of the starting material spot (Rf ~0.5) and appearance of the less polar ketal (Rf ~0.7).

-

Staining: Indanones are UV active; the ketal is also UV active but may stain differently with KMnO4 (no oxidation of ketone).

-

Phase 3: Workup & Isolation

-

Quench: Cool the reaction to room temperature. Add saturated aqueous NaHCO₃ (20% reaction volume) and stir for 10 minutes.

-

Why? Neutralization is critical before concentration to prevent acid-catalyzed hydrolysis of the sensitive ketal back to the ketone.

-

-

Extraction: Transfer to a separatory funnel. Separate layers. Extract the aqueous layer twice with EtOAc or Toluene.

-

Wash: Combine organics and wash with Water (to remove excess 1,3-propanediol) followed by Brine.

-

Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Filter and concentrate under reduced pressure.[1]

Phase 4: Purification

-

Crystallization: The crude spiro-ketal often solidifies upon standing. Recrystallize from minimal hot Hexanes or a Hexane/Ethanol (9:1) mixture.

-

Yield: Expected yield is 85–95%.

Workflow Visualization

This diagram outlines the operational flow, incorporating decision points for troubleshooting.

Figure 2: Operational workflow for the Dean-Stark protection protocol.

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Incomplete Conversion | Water is not being removed efficiently. | Drain the Dean-Stark trap if saturated. Add fresh Toluene. Ensure reflux is vigorous. |

| Product Hydrolysis | Acidic environment during concentration. | Ensure the pH of the aqueous quench is >7. Add a drop of Triethylamine to the organic phase before evaporation. |

| Emulsion | Excess 1,3-propanediol in organic layer. | Wash the organic layer thoroughly with water (3x) to remove the water-soluble diol. |

References

-

Organic Syntheses. "Cyclopropenone 1,3-Propanediol Ketal." Org.[1][4] Synth.1977 , 57, 41. [Link]

-

Master Organic Chemistry. "Acetals and Ketals: The mechanism of acid-catalyzed formation." [Link]

-

National Institutes of Health (PMC). "A Simple and Versatile Method for the Formation of Acetals/Ketals." ACS Omega.2018 , 3(5), 4918–4923. [Link]

Sources

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 4-Bromo-1,1-(propylenedioxo)-indane

[1]

Abstract & Strategic Value

This guide details the optimized protocol for utilizing 4-Bromo-1,1-(propylenedioxo)-indane (CAS 908334-05-4) as a core scaffold in Suzuki-Miyaura cross-coupling reactions.[1]

The 4-substituted indane core is a "privileged structure" in medicinal chemistry, frequently appearing in kinase inhibitors, GPCR ligands, and transporter modulators. However, the 4-position is sterically sensitive due to its proximity to the aliphatic bridgehead.[1] Furthermore, the unprotected ketone (4-bromo-1-indanone) is prone to base-mediated side reactions (aldol condensation, enolization) under standard Suzuki conditions.[1]

Why this Intermediate? The 1,1-(propylenedioxo) protecting group (a spiro-1,3-dioxane) serves three critical functions:

-

Chemical Stability: It masks the electrophilic ketone, preventing side reactions with nucleophilic boronate species or bases.

-

Solubility & Crystallinity: The six-membered ketal ring increases lipophilicity compared to the free ketone, improving solubility in non-polar coupling solvents (e.g., Toluene) while often yielding highly crystalline products for easier purification.

-

Electronic Modulation: It maintains a mild electron-withdrawing inductive effect (

) on the aromatic ring, facilitating the oxidative addition of Palladium into the C-Br bond without the deactivating resonance effects of a free carbonyl.[1]

Chemical Profile & Properties[2][3][4][5][6][7][8][9]

| Property | Specification | Notes |

| Compound Name | 4-Bromo-1,1-(propylenedioxo)-indane | Also known as 4-bromo-1-indanone propylene ketal |

| CAS Number | 908334-05-4 | |

| Formula | C₁₂H₁₃BrO₂ | |

| MW | 269.14 g/mol | |

| Physical State | White to Off-White Solid | High crystallinity due to rigid spiro-cycle |

| Solubility | High: DCM, THF, Toluene, DioxaneLow: Water, Hexanes | |

| Stability | Acid: Sensitive (Hydrolysis to ketone)Base: Stable (Ideal for Suzuki) | Critical: Avoid acidic workups |

Mechanistic Considerations for Protocol Design

The "Ortho-Like" Steric Challenge

The bromine at position 4 is adjacent to the C3-C2-C1 aliphatic bridge.[1] While not as hindered as a 2,6-disubstituted benzene, the C3 methylene protons exert steric pressure.

-

Implication: Bulky phosphine ligands (e.g.,

) may be too crowded if the coupling partner (boronic acid) is also ortho-substituted.[1] -

Solution: Use ligands with specific "bite angles" or biaryl phosphines (e.g., SPhos , XPhos ) that facilitate oxidative addition while allowing space for transmetalation.

Electronic Activation

The C-Br bond is activated for oxidative addition by the inductive withdrawal of the acetal oxygens.[1]

Optimized Experimental Protocol

Reaction Scheme

The following diagram illustrates the standard workflow and critical decision points.

Caption: Standard workflow for Suzuki coupling of ketal-protected indanes.

Standard Operating Procedure (SOP)

Scale: 1.0 mmol (approx. 270 mg of bromide)[1]

Reagents:

-

Substrate: 4-Bromo-1,1-(propylenedioxo)-indane (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)[1]

-

Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3–5 mol%)[1]

-

Alternative for hindered substrates: Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%)[1]

-

-

Base: K₂CO₃ (3.0 equiv, usually 2M aqueous solution)[1]

-

Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step:

-

Inert Setup: Equip a reaction vial or round-bottom flask with a magnetic stir bar and a rubber septum.[1] Cycle with Nitrogen/Vacuum (3x) to remove oxygen.[1]

-

Solids Addition: Add the 4-Bromo-1,1-(propylenedioxo)-indane , Boronic acid, and Pd catalyst under a positive stream of nitrogen.[1]

-

Expert Tip: If using SPhos/Pd2(dba)3, pre-mix the catalyst and ligand in a small volume of solvent for 5 mins before adding to the main vessel to ensure active species formation.

-

-

Solvent & Base: Syringe in degassed 1,4-Dioxane (concentration ~0.1 M to 0.2 M). Add the aqueous K₂CO₃ solution.[1]

-

Reaction: Heat the mixture to 80°C .

-

Monitoring: Check by TLC or LCMS after 2 hours.[1] The ketal is stable at this temp, but do not exceed 100°C for prolonged periods to avoid potential thermal degradation of sensitive boronic acids.

-

-

Workup (Crucial for Ketal Stability):

-

Cool to room temperature.[1]

-

Dilute with Ethyl Acetate (EtOAc) and Water.[1]

-

STOP: Do NOT use dilute HCl for neutralization.[1] The propylenedioxo group is acid-labile.[1] If neutralization is absolutely necessary, use saturated NH₄Cl (mildly acidic, pH ~5-6) and work quickly, or stick to neutral water/brine washes.

-

Dry organic layer over Na₂SO₄, filter, and concentrate.

-

-

Purification: Flash chromatography on Silica Gel.

Troubleshooting & Optimization Guide

This table acts as a self-validating system.[1] If the standard protocol fails, match the observation to the solution.

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Oxidative Addition failure (Sterics) | Switch to Pd(OAc)₂ + XPhos or Pd-PEPPSI-IPr . These bulky, electron-rich ligands force oxidative addition on hindered substrates.[1] |

| Protodeboronation | Boronic acid instability | 1. Switch base to K₃PO₄ (milder, anhydrous options available).2. Use Boronic Pinacol Ester (BPin) instead of acid.3.[1] Lower temp to 60°C and extend time. |

| Ketal Hydrolysis | Acidic contamination or high heat | 1.[1][3] Ensure K₂CO₃ solution is fresh.2. Confirm solvent is peroxide-free (Dioxane can form peroxides/acids).3.[1] Strictly avoid HCl in workup.[1] |

| Homocoupling (Biaryl) | Oxygen presence | Re-degas solvents vigorously (sparge with Ar/N₂ for 15 mins). Add catalyst after degassing.[1] |

| Pd Black Precipitation | Catalyst decomposition | Add a tetra-alkyl ammonium salt (e.g., TBAB , 1.0 equiv) to stabilize Pd nanoparticles. |

Optimization Logic Tree

Use this diagram to select the correct conditions based on your specific coupling partner.

Caption: Decision matrix for catalyst and condition selection.

Synthesis of the Intermediate (Reference)

If the starting material is not commercially available, it is synthesized from 4-bromo-1-indanone.[1]

-

Reagents: 4-Bromo-1-indanone, 1,3-Propanediol (5 equiv), p-Toluenesulfonic acid (pTsOH, 0.1 equiv).[1]

-

Conditions: Reflux in Benzene or Toluene with a Dean-Stark trap to remove water.[1]

-

Note: The propylene ketal (6-membered) forms slightly slower than the ethylene ketal (5-membered) but is thermodynamically more stable and often more crystalline.[1]

References

-

Suzuki-Miyaura Reaction Overview

-

Properties of 4-Bromo-1-indanone Derivatives

-

Protocol Optimization for Hindered Substrates

- Ketal Stability in Coupling Reactions: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999. (General reference for 1,3-dioxane stability).

Sources